Cas no 83622-41-7 (Dichloromethyl pinacolboronate)

Dichloromethyl pinacolboronate structure
83622-41-7 structure
Dichloromethyl pinacolboronate
83622-41-7
C7H13BCl2O2
210.893920660019
MFCD27976342
668789
11042041

Dichloromethyl pinacolboronate Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane, 2-(dichloromethyl)-4,4,5,5-tetramethyl-
    • 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-dichloromethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • dichloromethyl pinacol boronate
    • dichloromethylpinacolboronic ester
    • pinacol dichloromethylboronic ester
    • 1,3,2-Dioxaborolane, 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • (Dichloromethyl)(pinacolato)borane
    • (Dichloromethyl)boronic acid pinacol ester
    • 1-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxoaborolane
    • DB-103785
    • Z1861999629
    • AKOS028108839
    • DTXSID40453031
    • EN300-6222218
    • MFCD27976342
    • CS-0061124
    • SCHEMBL3332568
    • D4615
    • 83622-41-7
    • Pinacol (dichloromethyl) boronate, >=95%
    • AS-55673
    • W17646
    • GQFQFYFLABSDDS-UHFFFAOYSA-N
    • Dichloromethyl pinacol boronate
    • +Expand
    • MFCD27976342
    • GQFQFYFLABSDDS-UHFFFAOYSA-N
    • 1S/C7H13BCl2O2/c1-6(2)7(3,4)12-8(11-6)5(9)10/h5H,1-4H3
    • ClC(B1OC(C)(C)C(C)(C)O1)Cl

Computed Properties

  • 210.03900
  • 0
  • 2
  • 1
  • 210.0385652g/mol
  • 12
  • 166
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 18.5Ų

Experimental Properties

  • 2.84140
  • 18.46000
  • n/D 1.4511
  • 1.1423

Dichloromethyl pinacolboronate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004U9I-1g
1,3,2-Dioxaborolane, 2-(dichloromethyl)-4,4,5,5-tetramethyl-
83622-41-7 97%
1g
$98.00 2024-04-21
A2B Chem LLC
AC25046-1g
1,3,2-Dioxaborolane, 2-(dichloromethyl)-4,4,5,5-tetramethyl-
83622-41-7 97%
1g
$90.00 2024-04-19
Aaron
AR004UHU-100mg
1,3,2-Dioxaborolane, 2-(dichloromethyl)-4,4,5,5-tetramethyl-
83622-41-7 97%
100mg
$28.00
abcr
AB513206-250 mg
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 95%; .
83622-41-7 95%
250MG
€202.40 2022-06-09
Chemenu
CM329406-1g
2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-41-7 95%+
1g
$1288
Enamine
EN300-6222218-0.05g
2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-41-7 95%
0.05g
$73.0 2023-07-10
eNovation Chemicals LLC
Y1256943-1g
1,3,2-Dioxaborolane, 2-(dichloromethyl)-4,4,5,5-tetramethyl-
83622-41-7 98%
1g
$305
TRC
D269915-250mg
Dichloromethyl pinacolboronate
83622-41-7
250mg
$ 310.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131764-100mg
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-41-7 97%
100mg
¥231.00 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D4615-1G
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-41-7 >98.0%(GC)
1g
¥990.00 2024-04-15

Dichloromethyl pinacolboronate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  16 h, rt
Reference
Borocyclopropanation of Styrenes Mediated by UV-light Under Continuous Flow Conditions
Sayes, Morgane; et al, Angewandte Chemie, 2018, 57(41), 13514-13518

Synthetic Circuit 2

Reaction Conditions
Reference
Preparation of halomethaneboronates
Wuts, Peter G. M.; et al, Journal of Organometallic Chemistry, 1982, 234(2), 137-41

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  18 h, rt
Reference
Diastereoselective Borocyclopropanation of Allylic Ethers Using a Boromethylzinc Carbenoid
Benoit, Guillaume; et al, Journal of the American Chemical Society, 2017, 139(4), 1364-1367

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  40 min, -100 °C; 30 min, -100 °C
1.2 Reagents: Trimethyl borate ;  30 min, -100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Solvents: Benzene ;  rt; 48 h, reflux
Reference
Catalytic Asymmetric Total Syntheses of Quinine and Quinidine
Raheem, Izzat T.; et al, Journal of the American Chemical Society, 2004, 126(3), 706-707

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 30 min, -100 °C
1.2 Reagents: Trimethyl borate ;  30 min, -100 °C
1.3 Reagents: Water
1.4 Solvents: Benzene ;  4 h, reflux
Reference
Efficient Total Synthesis of Bongkrekic Acid and Apoptosis Inhibitory Activity of Its Analogues
Matsumoto, Kenji; et al, Chemistry - A European Journal, 2015, 21(32), 11590-11602

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  45 min, -100 °C; 30 min, -100 °C
1.2 Reagents: Trimethyl borate ;  30 min, -100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  -100 °C → rt
1.4 Solvents: Toluene ;  72 h, reflux
Reference
Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms)
de Gaetano, Monica; et al, Journal of Medicinal Chemistry, 2021, 64(13), 9193-9216

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C; 40 min, -100 °C
1.2 40 min, -100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  -100 °C; 1 h, rt
2.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  18 h, rt
Reference
Diastereoselective Borocyclopropanation of Allylic Ethers Using a Boromethylzinc Carbenoid
Benoit, Guillaume; et al, Journal of the American Chemical Society, 2017, 139(4), 1364-1367

Synthetic Circuit 8

Reaction Conditions
1.1 -
2.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Chloroform ;  12 h, rt
Reference
Chiral Phosphoric Acid Dual-Function Catalysis: Asymmetric Allylation with α-Vinyl Allylboron Reagents
Gao, Shang; et al, Angewandte Chemie, 2020, 59(26), 10540-10548

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C; 30 min, -100 °C
1.2 Reagents: Trimethyl borate ;  30 min, -100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
2.1 Solvents: Benzene ;  48 h, reflux
Reference
Discovery of LOU064 (Remibrutinib), a Potent and Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase
Angst, Daniela ; et al, Journal of Medicinal Chemistry, 2020, 63(10), 5102-5118

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C; 40 min, -100 °C
1.2 Reagents: Trimethyl borate ;  40 min, -100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled; 1 h, rt
2.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  16 h, rt
Reference
Borocyclopropanation of Styrenes Mediated by UV-light Under Continuous Flow Conditions
Sayes, Morgane; et al, Angewandte Chemie, 2018, 57(41), 13514-13518

Dichloromethyl pinacolboronate Raw materials

Dichloromethyl pinacolboronate Preparation Products

Dichloromethyl pinacolboronate Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:83622-41-7)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83622-41-7)
TANG SI LEI
15026964105
2881489226@qq.com

Dichloromethyl pinacolboronate Related Literature

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